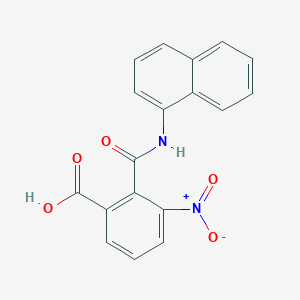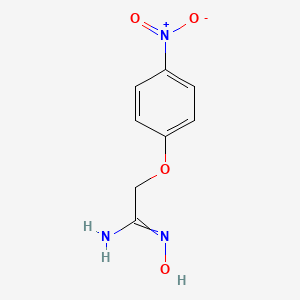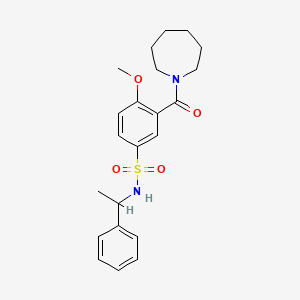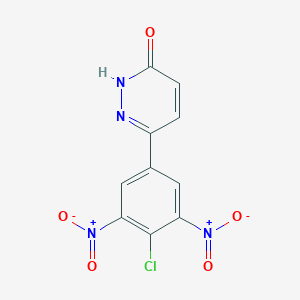![molecular formula C24H27NO7 B12466512 Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)
Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, oxoethoxy, and butanamido groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves a multi-step process. One common approach is the linker mode synthesis under reflux conditions. This method involves the reaction of 3-methoxyphenyl acyl chloride with butyl 4-aminobenzoate in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-oxoethoxy butanoic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to exhibit cytotoxic activity against breast cancer cells through the inhibition of estrogen receptor alpha (ERα). This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, known for its cytotoxic activity against cancer cells.
5-tert-butyl-3-(2,4-dichloro-5-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: A compound with similar structural features, used in various chemical and biological applications.
Uniqueness
BUTYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit ERα and its potential as an anticancer agent set it apart from other similar compounds.
Properties
Molecular Formula |
C24H27NO7 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
butyl 3-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C24H27NO7/c1-3-4-13-31-24(29)18-8-5-9-19(14-18)25-22(27)11-12-23(28)32-16-21(26)17-7-6-10-20(15-17)30-2/h5-10,14-15H,3-4,11-13,16H2,1-2H3,(H,25,27) |
InChI Key |
LZONOHJPFYUINU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)



![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12466471.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)

![N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide](/img/structure/B12466481.png)
![N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
![N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)

